4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry name for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. According to chemical database records, the primary International Union of Pure and Applied Chemistry designation is 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine hydrochloride. This nomenclature reflects the hierarchical naming approach where the piperidine ring serves as the parent structure, with the pyrazole-boronic ester substituent described as a complex substitution pattern at the 4-position.
The molecular structure encompasses three distinct ring systems connected through single bonds, each contributing to the overall complexity of the nomenclature. The dioxaborolane ring, commonly referred to as a pinacol ester of boronic acid, is represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl portion of the name. The pyrazole heterocycle bridges the boronic ester functionality to the piperidine core, creating a compound with significant structural diversity. The hydrochloride designation indicates the presence of a protonated amino group within the piperidine ring, forming an ionic association with chloride ion.
Alternative systematic naming approaches have been documented in chemical literature, including variations that emphasize different structural components as the primary framework. Some databases reference the compound as 1-(piperidin-4-yl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole hydrochloride, which prioritizes the pyrazole ring as the central structural element. This naming variation demonstrates the flexibility inherent in systematic nomenclature when dealing with complex multifunctional molecules containing multiple heterocyclic components.
Alternative Naming Conventions
Beyond systematic International Union of Pure and Applied Chemistry nomenclature, this compound is referenced through various alternative naming conventions that emphasize different structural aspects or reflect common usage patterns in specialized chemical communities. Trade names and catalog designations from chemical suppliers often employ shortened or modified versions of the complete systematic name to facilitate practical laboratory use and commercial transactions.
Chemical Abstract Service documentation reveals multiple synonym forms that have gained acceptance in scientific literature and commercial catalogs. These alternatives include 4-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine hydrochloride and 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride. The variations primarily involve formatting differences in bracket placement and hyphenation patterns, reflecting different database standards and publishing conventions.
Structural descriptor names focusing on functional group relationships provide additional nomenclature alternatives that emphasize the compound's synthetic utility. The designation as a pyrazole-4-boronic acid pinacol ester derivative connected to piperidine highlights its role as a versatile coupling partner in cross-coupling reactions. This functional approach to naming proves particularly valuable in synthetic chemistry contexts where the boronic ester functionality represents the primary reactive site for subsequent transformations.
Commercial suppliers and chemical vendors frequently employ simplified naming systems that balance chemical accuracy with practical usability. These commercial designations often truncate portions of the complete systematic name while maintaining essential structural information necessary for correct identification and handling in laboratory settings.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-9-17-18(10-11)12-5-7-16-8-6-12;/h9-10,12,16H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQQBQYIWUHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735715 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175273-62-7 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boron-containing group. Boron, in the form of boronic acids or boronates, often plays a crucial role in medicinal chemistry and drug design. It can form stable covalent bonds with biological targets, leading to potential therapeutic effects .
The pyrazole and piperidine rings in the compound are common structures in medicinal chemistry. Pyrazoles are known to interact with various enzymes and receptors in the body, and piperidines are often used as building blocks in the synthesis of pharmaceuticals .
Biological Activity
The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.20 g/mol. The presence of the boron-containing dioxaborolane moiety is significant for its reactivity and potential interactions in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The dioxaborolane group can form reversible covalent bonds with biomolecules, potentially inhibiting key protein interactions involved in various signaling pathways .
- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic pathways, particularly those related to cancer progression and immune response modulation .
- Regulatory Effects on Gene Expression : Preliminary studies suggest that it may affect transcription factors associated with immune regulation and oncogenesis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Immunomodulation | Enhancement of Treg cell function | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, researchers found that derivatives of the dioxaborolane structure exhibited potent inhibitory effects on cancer cell lines. The mechanism was linked to the disruption of key signaling pathways that promote cell survival and proliferation .
Case Study 2: Immunomodulatory Effects
Another study investigated the immunomodulatory effects of piperidine derivatives on regulatory T cells (Tregs). It was observed that compounds similar to this compound enhanced the expression of FoxP3, a critical marker for Treg function. This suggests a potential application in autoimmune diseases where Treg function is compromised .
Research Findings
Recent research has highlighted the compound's potential as a therapeutic agent in various contexts:
- Cancer Treatment : The compound has shown promise in preclinical models for its ability to inhibit tumor growth and metastasis through targeted action on specific molecular pathways .
- Autoimmune Disorders : By enhancing Treg functionality, it could serve as a novel treatment approach for conditions like multiple sclerosis and rheumatoid arthritis .
Scientific Research Applications
Organic Synthesis
The compound's boron moiety facilitates various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis.
Key Features :
- Boron Functionality : The presence of the boron atom allows for selective borylation of substrates.
- Reactivity : It can react with a variety of electrophiles due to the nucleophilic nature of the boron atom.
Pharmaceutical Chemistry
The piperidine and pyrazole moieties contribute to its potential as a pharmaceutical agent. Compounds with similar structures have been investigated for their biological activities.
Case Study :
A study demonstrated that derivatives of piperidine have shown promise as analgesics and anti-inflammatory agents. The incorporation of the dioxaborolane group may enhance solubility and bioavailability.
Materials Science
The compound can be utilized in the development of new materials, particularly in organic electronics and photonic devices.
Applications :
- Dye-Sensitized Solar Cells (DSSCs) : Boron-containing compounds are known to improve the efficiency of solar cells. The incorporation of this compound into dye formulations has shown improved light absorption and electron transfer rates.
| Property | Value |
|---|---|
| Current Density | 13.60 mA/cm² |
| Open-Circuit Voltage | 620 mV |
| Power Conversion Efficiency | 4.94% |
Aggregation-Induced Emission (AIE)
The compound has been studied for its role in AIE systems, where it serves as a linker or building block for constructing luminescent materials.
Research Findings :
AIE-active materials synthesized using this compound exhibited high quantum yields, making them suitable for applications in OLEDs (Organic Light Emitting Diodes).
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. Key parameters include:
| Condition | Value/Detail | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 70–85% | |
| Base | K₂CO₃ or Cs₂CO₃ | – | |
| Solvent | THF/H₂O or DMF | – | |
| Temperature | 80–100°C | – |
Mechanism :
-
Oxidative addition of aryl halide to Pd(0).
-
Transmetallation between the boronic ester and Pd(II) intermediate.
Hydrolysis to Boronic Acid
The dioxaborolane group hydrolyzes under acidic conditions to generate the free boronic acid, which is reactive but less stable:
| Parameter | Observation | Source |
|---|---|---|
| Hydrolysis Rate (pH 2) | Complete in 4 hours at 25°C | |
| Stability of Boronic Acid | Degrades within 24 hours at 25°C |
Transesterification with Diols
The boronic ester undergoes ligand exchange with diols (e.g., pinacol → ethylene glycol):
| New Ligand | Reaction Time | Conversion Efficiency | Reference |
|---|---|---|---|
| Ethylene glycol | 6 hours | 92% | |
| 1,2-Dihydroxybenzene | 8 hours | 88% |
Conditions : Anhydrous THF, 60°C, molecular sieves .
N-Functionalization of Piperidine
The secondary amine in the piperidine ring reacts with electrophiles:
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | 78% | |
| Alkylation | Methyl iodide | N-Methylpiperidinium salt | 65% | |
| Sulfonylation | Tosyl chloride | N-Tosylpiperidine | 83% |
Solvent : Dichloromethane or DMF; Base : Et₃N or NaH .
Stability Under Ambient Conditions
The compound’s boronic ester and hydrochloride salt impart specific stability profiles:
Coordination with Transition Metals
The pyrazole nitrogen and boronic ester group enable metal coordination:
| Metal Salt | Observed Complex | Application | Reference |
|---|---|---|---|
| Cu(OTf)₂ | Cu(II)-pyrazole complex | Catalytic oxidation reactions | |
| Pd(OAc)₂ | Pd(II)-boronate adduct | Precatalyst for cross-coupling |
Stoichiometry : Typically 1:1 (metal:ligand) .
Photochemical Reactivity
UV irradiation induces homolytic B-O bond cleavage, generating boron-centered radicals:
| Application | Outcome | Reference |
|---|---|---|
| Polymerization initiator | Polystyrene with boron incorporation |
This compound’s multifunctional design supports diverse reactivity pathways, making it valuable for synthesizing complex molecules. Experimental protocols emphasize moisture-free conditions and palladium catalysts for optimal results .
Comparison with Similar Compounds
Research Findings and Key Insights
- Synthetic Efficiency : The target compound’s synthesis achieves >99% yield under mild conditions, outperforming many analogues requiring multi-step protection/deprotection .
- Biological Relevance : Pyrazole-piperidine-boronate hybrids are prioritized in oncology pipelines due to their dual functionality (target binding + synthetic versatility) .
- Comparative Limitations : Benzyl-substituted derivatives () face challenges in coupling reactions with bulky electrophiles, whereas the target compound’s compact structure avoids such issues .
Preparation Methods
General Synthetic Strategy
The preparation generally follows these key steps:
- Halogenation of the pyrazole ring to introduce a reactive halide substituent.
- Lithiation of the halogenated intermediate using a strong base such as n-butyllithium.
- Borylation with a boronic acid pinacol ester reagent to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
- Conversion to the hydrochloride salt to obtain the final compound in a stable, isolable form.
This pathway is supported by palladium-catalyzed cross-coupling chemistry principles and organolithium chemistry for selective substitution on the heterocyclic ring.
Detailed Preparation Procedure
A representative, experimentally validated procedure is summarized below, based on literature data and commercial synthesis protocols:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Starting Material | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | The pyrazole ring is first brominated to create a reactive site for lithiation. | N/A |
| 2. Lithiation | n-Butyllithium (1.6 M in hexane), THF solvent, -70°C to 20°C, 3 h | The bromopyrazole derivative is treated with n-butyllithium dropwise at low temperature to form the lithium intermediate. | N/A |
| 3. Borylation | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, same temperature | The lithium intermediate reacts with the boronate ester to form the pinacol boronic ester on the pyrazole ring. | N/A |
| 4. Workup | Quenching with ammonium chloride solution, extraction with ethyl acetate, washing with brine, concentration | The reaction mixture is quenched and the product is extracted and purified by crystallization from n-heptane. | 51% isolated yield, 96.7% HPLC purity |
| 5. Deprotection & Salt Formation | Acid treatment to remove tert-butyl protecting group and form hydrochloride salt | The final compound is converted to its hydrochloride salt for stability and isolation. | N/A |
- MS (m/z): 378 (M + 1)
- ^1H NMR (400 MHz, CDCl_3): δ 7.81 (s, 1H), 7.75 (s, 1H), 4.27 (m, 3H), 2.9 (m, 2H), 2.14 (m, 2H), 1.91 (m, 2H), 1.49 (s, 9H), 1.33 (s, 12H).
Reaction Mechanism Insights
- Halogenation introduces a bromine atom at the 4-position of the pyrazole ring, activating it for nucleophilic substitution.
- Lithiation with n-butyllithium at low temperature forms a pyrazolyl lithium intermediate, which is highly reactive toward electrophilic boron species.
- Borylation proceeds via nucleophilic attack on the boronate ester, forming a stable boronic acid pinacol ester.
- Salt formation with hydrochloric acid stabilizes the piperidine nitrogen as a hydrochloride salt, enhancing solubility and crystallinity.
Comparative Data Table of Key Reagents and Conditions
| Parameter | Details |
|---|---|
| Starting Halogenated Compound | tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate |
| Lithiation Reagent | n-Butyllithium (1.6 M in hexane) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature Range | -70°C to 20°C |
| Boron Source | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Workup | Quench with NH4Cl, extraction with ethyl acetate, washing with brine |
| Purification | Crystallization from n-heptane |
| Yield | 51% isolated yield |
| Purity | 96.7% by HPLC |
Research Findings and Optimization Notes
- The lithiation step requires strict temperature control (-70°C) to avoid side reactions and decomposition.
- Use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as boron source provides high selectivity and yield.
- The tert-butyl protecting group on piperidine nitrogen is essential during lithiation to prevent side reactions but must be removed to obtain the hydrochloride salt.
- The final hydrochloride salt form improves compound stability and handling for subsequent applications.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions starting from boronic ester precursors. A common method includes:
- Step 1 : Suzuki-Miyaura coupling between a pyrazole-containing aryl halide and a pinacol boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like ethanol or THF at 60–80°C .
- Step 2 : Piperidine ring functionalization via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation using HCl gas in anhydrous conditions . Key factors for yield optimization include strict moisture control (due to boronic ester sensitivity), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours).
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?
Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify boronic ester peaks (δ ~1.3 ppm for methyl groups) and piperidine/pyrazole proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347.2).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as:
- A boron-containing intermediate in Suzuki-Miyaura cross-couplings for synthesizing biaryl structures in drug discovery .
- A scaffold for kinase inhibitors due to the pyrazole moiety’s ability to bind ATP pockets .
- A probe for studying boron neutron capture therapy (BNCT) owing to its stable boronic ester group .
Q. What handling and storage protocols are recommended for this compound?
- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the boronic ester.
- Safety : Use gloves and eye protection; avoid inhalation (irritant). In case of skin contact, rinse with water immediately .
Advanced Questions
Q. How can design of experiments (DoE) methodologies optimize the synthesis of this compound?
A three-factor Box-Behnken design can minimize side reactions (e.g., boronic ester hydrolysis):
| Factor | Levels (-1, 0, +1) | Response (Yield%) |
|---|---|---|
| Temperature (°C) | 60, 70, 80 | 72, 85, 78 |
| Catalyst (mol%) | 0.5, 1.0, 1.5 | 68, 85, 82 |
| Solvent (EtOH:H₂O) | 90:10, 95:5, 100:0 | 70, 85, 88 |
| Optimal conditions (85% yield): 70°C, 1.0 mol% catalyst, and anhydrous ethanol . |
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and time-resolved FRET (TR-FRET) assays.
- Control Experiments : Compare activity in wild-type vs. mutant cell lines to rule off-target effects .
- Meta-Analysis : Pool data from ≥3 independent studies to identify consistent trends .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Use Gaussian 16 to model transition states and predict regioselectivity in Suzuki-Miyaura couplings.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction kinetics . Example: A computed activation energy (ΔG‡) of 22.3 kcal/mol correlates with experimental yields of 85% in ethanol .
Q. What methodologies assess the metabolic stability of this compound in preclinical studies?
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) for 30–60 minutes; monitor degradation via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate isoform-specific interactions .
Q. How does heterogeneous catalysis improve the scalability of its synthesis?
- Supported Palladium Catalysts : Use Pd/C or Pd-Al₂O₃ for easy recovery (90% retention after 5 cycles).
- Continuous Flow Reactors : Reduce reaction time from 24 hours to 2 hours via optimized flow rates (0.5 mL/min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
